Product packaging for MDMB-CHMICA-d11(Cat. No.:)

MDMB-CHMICA-d11

Cat. No.: B1154567
M. Wt: 395.58
Attention: For research use only. Not for human or veterinary use.
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Description

MDMB-CHMICA-d11 is a deuterated internal standard critical for the precise quantitative analysis of the synthetic cannabinoid MDMB-CHMICA and its metabolites in forensic and clinical toxicology research. As a potent synthetic cannabinoid receptor agonist, the non-deuterated parent compound MDMB-CHMICA has been linked to severe adverse effects, including deep unconsciousness, seizures, and fatalities, underscoring the necessity for accurate analytical controls . This high-purity standard is an indispensable tool for researchers developing and validating liquid chromatography–high-resolution mass spectrometry (LC-HRMS) methods, enabling reliable detection and measurement at low nanomolar concentrations in complex biological matrices like serum and urine . The parent compound, MDMB-CHMICA, is a synthetic cannabimimetic that acts as a full agonist with high binding affinity at the human CB1 receptor (hCB1), which is primarily located in the central nervous system and mediates its potent psychotropic activity . Its high affinity for hCB1 means that even low concentrations can have significant pharmacological effects, making accurate toxicological assessment vital . Structural studies on MDMB-CHMICA analogues indicate that modifications to the indole core, such as chlorination at specific positions, can significantly impact hCB1 binding affinity, highlighting the compound's relevance for structure-activity relationship (SAR) investigations . Primary Research Applications: • Quantitative Internal Standard: Use in LC-MS/MS and HRMS methods for forensic toxicology to ensure analytical accuracy . • Metabolism and Pharmacokinetic Studies: Aid in the identification and quantification of MDMB-CHMICA metabolites in biological samples. • Method Development and Validation: A critical component for establishing robust, sensitive, and specific analytical procedures. WARNING: This product is intended for research and forensic analysis only. It is not for human or veterinary diagnostic use, nor for consumption. The parent compound MDMB-CHMICA has been subjected to control measures across the EU due to serious health risks . Researchers must handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C₂₃H₂₁D₁₁N₂O₃

Molecular Weight

395.58

Synonyms

(S)-Methyl 2-(1-(Cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate-d11

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Characterization of Mdmb Chmica D11

Elucidating Synthesis Pathways for MDMB-CHMICA and Directed Deuterium (B1214612) Incorporation

The synthesis of MDMB-CHMICA-d11 necessitates a thorough understanding of the synthetic routes for the parent compound, MDMB-CHMICA, to strategically introduce deuterium atoms. The general synthesis of MDMB-CHMICA involves the coupling of a 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid moiety with a methyl L-tert-leucinate group. nih.govresearchgate.net

Chemical Precursors and Reaction Optimization for Deuterated Intermediates

The synthesis of MDMB-CHMICA can be achieved through various routes, with the final step typically involving the formation of an amide bond between 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and methyl (S)-2-amino-3,3-dimethylbutanoate (L-tert-leucine methyl ester). nih.govresearchgate.net Potential precursors for the indole (B1671886) core include indole, indole-3-carboxylic acid, its methyl ester, or indole-3-carbaldehyde, which are then alkylated with cyclohexylmethyl bromide. europa.eu The choice of the L-tert-leucine methyl ester precursor is significant, as its (S)-enantiomer is widely and economically available due to its use in the manufacturing of certain antiviral medications. europa.eunih.gov

For the synthesis of this compound, deuterium atoms are strategically incorporated into the cyclohexyl ring of a precursor. This is typically achieved by using a deuterated version of cyclohexylmethyl bromide. The synthesis of this deuterated intermediate itself requires specific reaction conditions to ensure high levels of deuterium incorporation. One common approach is the reduction of a suitable cyclohexyl precursor with a deuterium source.

The optimization of the coupling reaction between the indole core and the amino acid ester is crucial for maximizing yield and purity. Various coupling agents can be employed, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), oxalyl chloride, or thionyl chloride. nih.govresearchgate.net The choice of coupling reagent and reaction conditions, including temperature and reaction time, can significantly influence the impurity profile of the final product. nih.gov

PrecursorRole in Synthesis
Indole or Indole-3-carboxylic acidForms the core indole structure
Cyclohexylmethyl bromide-d11Introduces the deuterated cyclohexylmethyl group
L-tert-leucine methyl esterProvides the amino acid side chain
HATU, Oxalyl chloride, or Thionyl chlorideCoupling agents for amide bond formation

Strategies for Selective Isotopic Labeling and Enrichment

The primary goal in synthesizing this compound is to achieve high isotopic purity, meaning the vast majority of the molecules contain the desired number of deuterium atoms. cerilliant.com The strategy for selective isotopic labeling focuses on introducing the deuterium atoms at a late stage of the synthesis of a key precursor to minimize potential loss or exchange of deuterium in subsequent steps. thieme-connect.de Using a pre-labeled starting material like cyclohexylmethyl bromide-d11 is a common and effective strategy.

The enrichment of the isotopic label is dependent on the purity of the deuterated reagent used. For instance, the use of high-purity deuterium gas (D2) or deuterium oxide (D2O) in the synthesis of the deuterated precursor is essential. juniperpublishers.com Modern synthetic methods, such as palladium-catalyzed hydrogen isotope exchange, offer pathways for the direct deuteration of organic compounds, which can provide high levels of deuterium incorporation under relatively mild conditions. thieme-connect.de The isotopic distribution of the final product is a critical quality parameter, often aiming for an isotopic purity of over 98%.

Structural Elucidation and Purity Assessment of this compound Reference Materials

Once synthesized, the this compound reference material must undergo rigorous analytical testing to confirm its structure, isotopic integrity, and chemical purity. This involves a combination of spectroscopic and chromatographic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H NMR (Proton NMR) is used to confirm the absence of protons at the specific positions on the cyclohexyl ring where deuterium atoms have been incorporated. The integration of the remaining proton signals provides a quantitative measure of the deuteration level.

NMR TechniquePurpose
¹H NMRConfirms the absence of protons at labeled sites and quantifies deuteration.
¹³C NMRConfirms the carbon framework and shows splitting for deuterated carbons.
2D NMR (COSY, HSQC, HMBC)Provides detailed structural connectivity information.

Electrospray Ionization and Electron Ionization Mass Spectrometry (ESI-MS, EI-MS) for Isotopic Integrity

Mass spectrometry (MS) is a key technique for verifying the isotopic integrity of this compound by confirming the expected increase in molecular weight due to the 11 deuterium atoms. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. nih.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. For this compound, the observed mass-to-charge ratio (m/z) will be 11 units higher than that of the non-deuterated MDMB-CHMICA. uniklinik-freiburg.de

Electron Ionization (EI-MS) is a higher-energy ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides structural information and can be compared to the fragmentation pattern of the non-deuterated standard to ensure the deuterium label is in the expected location (the cyclohexyl moiety). researchgate.net

The analysis of the isotopic cluster in the mass spectrum allows for the determination of the isotopic purity of the sample.

Mass Spectrometry TechniqueIonizationInformation Obtained
ESI-MSSoftMolecular weight confirmation ([M+H]⁺)
EI-MSHardFragmentation pattern, structural information
HRMSHigh AccuracyElemental composition confirmation

Chromatographic Purity Analysis: Liquid Chromatography (LC) and Gas Chromatography (GC) Applications

Chromatographic techniques are essential for assessing the chemical purity of the this compound reference material, ensuring it is free from synthesis-related impurities or by-products.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV or MS), is widely used for purity assessment. mdpi.comnih.govresearchgate.net Reversed-phase columns, such as C18, are commonly employed with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) containing additives like formic acid. uniklinik-freiburg.demdpi.com Chiral HPLC methods can also be used to confirm the enantiomeric purity of the (S)-tert-leucinate moiety. nih.govresearchgate.net

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another powerful technique for purity analysis. policija.siresearchgate.net The sample is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. GC-MS provides both purity information and structural confirmation through the mass spectrum of the analyte.

The purity of the reference standard is typically determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks.

Chromatographic TechniqueCommon ColumnTypical Use
HPLC/UHPLCC18Purity assessment, chiral separation
GCHP-5 or similarPurity assessment, impurity profiling

Development and Certification of this compound as an Analytical Reference Standard

The development of this compound as an analytical reference standard, particularly as a Certified Reference Material (CRM), is a meticulous process governed by international standards to ensure its quality, accuracy, and reliability for quantitative applications. cerilliant.com The primary guidelines followed by reference material producers are ISO 17034 for the competence of reference material producers and ISO/IEC 17025 for the competence of testing and calibration laboratories. ansi.orgsigmaaldrich.comindustry.gov.au

The certification process ensures that the material is suitable for its intended use, such as an internal standard in forensic and clinical toxicology for the quantification of MDMB-CHMICA. mdpi.com The process can be broken down into several key stages:

Material Production and Purification: The compound is synthesized, often on a scale sufficient to produce a homogenous batch. Following synthesis, the crude product undergoes extensive purification, typically using techniques like flash chromatography or recrystallization, to achieve a very high degree of chemical purity. nih.gov

Comprehensive Characterization: The identity of the purified material is unequivocally confirmed. This involves the same analytical techniques used in its initial characterization, such as HRMS and NMR (¹H, ¹³C), to verify the molecular structure and the position and extent of isotopic labeling. mdpi.comsigmaaldrich.com

Certification and Value Assignment: A certified value, such as the concentration in a solution or the purity of a neat solid, is assigned to the material.

Purity Determination: Chemical purity is determined using a mass balance approach, which combines results from several independent methods to account for all possible impurities (e.g., chromatographic purity by HPLC or GC, water content by Karl Fischer titration, residual solvent content by headspace GC-MS, and inorganic content). sigmaaldrich.com Quantitative NMR (qNMR) is also a primary method for determining purity with direct traceability to SI units. sigmaaldrich.cnsepscience.com

Uncertainty Calculation: A critical component of certification is the calculation of the measurement uncertainty associated with the certified value. This uncertainty budget accounts for all potential sources of error in the characterization process, including those from weighing, purity analysis, and potential instability or inhomogeneity. exaxol.comnist.gov

Homogeneity and Stability Assessment:

Homogeneity: The batch of the reference material is tested for between-unit homogeneity to ensure that every vial or ampoule has the same properties as the one tested for certification. reagecon.comeuropa.eu

Stability: Long-term and short-term stability studies are conducted under various storage and shipping conditions to establish an expiry date and recommended handling procedures. sigmaaldrich.cnreagecon.com

Certificate of Analysis (CoA): The entire process culminates in the issuance of a CoA. nist.govnist.gov This document provides all essential information about the CRM, including the certified property value and its uncertainty, a statement of metrological traceability, instructions for proper use and storage, and the expiry date. sigmaaldrich.comriccachemical.com

Table 2: Analytical Techniques in the Certification of this compound CRM

Analytical Technique Purpose in Certification Process
High-Performance Liquid Chromatography (HPLC) Determination of chemical purity and separation of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and residual solvents.
High-Resolution Mass Spectrometry (HRMS) Confirmation of elemental composition and isotopic enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, qNMR) Structural elucidation, confirmation of deuteration site, and accurate purity determination (qNMR). sigmaaldrich.comsigmaaldrich.cn
Karl Fischer Titration Quantification of water content.

| Thermogravimetric Analysis (TGA) | Assessment of non-volatile inorganic impurities. |

Through this rigorous, multi-faceted process, this compound is established as a reliable CRM, enabling laboratories to achieve accurate and reproducible quantification of the potent synthetic cannabinoid MDMB-CHMICA. forskningsradet.nocaymanchem.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
MDMB-CHMICA
This compound
L-tert-leucine methyl ester
(bromomethyl)cyclohexane-d11
Sodium Hydride
Potassium Hydroxide
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Dimethylformamide (DMF)

Sophisticated Analytical Methodologies Utilizing Mdmb Chmica D11 As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in MDMB-CHMICA Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for achieving high accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as MDMB-CHMICA-d11, to a sample containing the target analyte, MDMB-CHMICA. This "isotope-labeled" internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H).

Because the labeled (this compound) and unlabeled (MDMB-CHMICA) compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, a highly accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or variations in instrument response. This makes IDMS particularly valuable for analyzing complex matrices where analyte recovery can be variable.

Optimizing Stable Isotope Internal Standard Performance in Complex Matrices

The effectiveness of a stable isotope internal standard like this compound hinges on several factors, particularly in complex sample matrices such as blood, urine, or seized herbal materials. spectroscopyonline.com A key consideration is the stability of the isotopic label. The deuterium atoms in this compound must be located at positions in the molecule that are not susceptible to exchange with hydrogen atoms from the solvent or matrix under the analytical conditions used.

Furthermore, the isotopic purity of the internal standard is crucial. avantiresearch.com The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration in the sample. avantiresearch.com High-quality synthesis of this compound ensures minimal unlabeled impurities. avantiresearch.com The degree of isotope labeling (i.e., the number of deuterium atoms) is also important. A sufficient mass shift between the analyte and the internal standard is necessary to prevent isotopic overlap, where the natural isotopes of the analyte interfere with the signal of the internal standard. avantiresearch.com

The internal standard should also co-elute with the analyte during chromatographic separation to ensure that both are subjected to the same matrix effects at the same time. waters.com Any chromatographic separation between the analyte and its deuterated analog, sometimes caused by the "deuterium isotope effect," can compromise the accuracy of quantification. waters.com Careful optimization of chromatographic conditions is therefore essential to ensure co-elution. waters.com

Minimizing Matrix Effects and Enhancing Analytical Accuracy with this compound

Matrix effects are a significant challenge in mass spectrometry-based analysis, especially with electrospray ionization (ESI). researchgate.net Co-eluting endogenous compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net The use of a stable isotope-labeled internal standard like this compound is one of the most effective strategies to compensate for these matrix effects. waters.com

Since this compound has nearly identical physicochemical properties to MDMB-CHMICA, it experiences the same degree of ion suppression or enhancement in the ESI source. waters.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized. This ensures that the quantitative results are accurate and reproducible, even when analyzing diverse and complex sample types. sigmaaldrich.com

For example, in the analysis of synthetic cannabinoids in blood or urine, matrix components like phospholipids (B1166683) or salts can significantly interfere with ionization. nih.govwiley.com By incorporating this compound, analysts can achieve reliable quantification despite these interferences. researchgate.net This approach significantly improves the accuracy and robustness of methods for detecting and quantifying MDMB-CHMICA in forensic and clinical settings. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of synthetic cannabinoids due to its high sensitivity, selectivity, and suitability for high-throughput screening. nih.gov This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

Method Development for Ultrasensitive Detection and Quantification of MDMB-CHMICA

Developing an LC-MS/MS method for the ultrasensitive detection of MDMB-CHMICA involves several critical steps. First, the mass spectrometric parameters must be optimized. This includes selecting the appropriate ionization mode, which is typically positive electrospray ionization (ESI+) for MDMB-CHMICA. fda.gov.tw Next, the precursor ion (the protonated molecule [M+H]⁺) and suitable product ions are identified through infusion experiments. The fragmentation of the precursor ion is optimized by adjusting the collision energy to produce a stable and intense product ion signal for quantification (quantifier) and another for confirmation (qualifier).

Sample preparation is another key aspect. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed to remove interfering matrix components and concentrate the analyte, thereby improving sensitivity. nih.gov The choice of extraction method depends on the matrix; for instance, protein precipitation is common for plasma samples, while SPE may be preferred for urine. nih.govmdpi.com

The final method validation assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects to ensure the method is reliable and fit for its intended purpose. For MDMB-CHMICA, validated LC-MS/MS methods have achieved LOQs in the low nanogram per milliliter (ng/mL) range in biological fluids. nih.govresearchgate.net

Table 1: Example LC-MS/MS Parameters for MDMB-CHMICA Analysis

ParameterValue
Compound MDMB-CHMICA
Ionization ModeESI+
Precursor Ion (m/z)385.2
Quantifier Ion (m/z)240.1
Qualifier Ion (m/z)144.1
Collision Energy (eV)25-35
Internal Standard This compound
Precursor Ion (m/z)396.2
Product Ion (m/z)240.1

Note: Specific values can vary between different instruments and laboratories.

Data-Dependent and Data-Independent Acquisition Strategies

In the context of LC-MS/MS analysis of synthetic cannabinoids, both data-dependent acquisition (DDA) and data-independent acquisition (DIA) strategies are employed.

Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan to identify the most intense precursor ions in the sample. d-nb.info It then automatically selects a predefined number of these ions for fragmentation and acquisition of product ion spectra. d-nb.info DDA is highly effective for targeted analysis and for identifying known compounds, as it focuses the instrument's duty cycle on the most abundant ions. d-nb.info However, it can suffer from undersampling of less abundant ions and may not provide a comprehensive profile of all compounds in a complex sample. d-nb.info

Data-Independent Acquisition (DIA): DIA, in contrast, involves fragmenting all ions within specified mass-to-charge (m/z) windows without prior selection of precursor ions. creative-proteomics.com This approach provides a comprehensive and unbiased fragmentation dataset of all detectable analytes in the sample, regardless of their intensity. creative-proteomics.com DIA is particularly advantageous for non-targeted screening and retrospective analysis, as the data can be re-interrogated for newly identified compounds of interest without re-analyzing the sample. frontiersin.orgfrontiersin.org This is especially useful in the ever-changing landscape of new psychoactive substances. frontiersin.orgfrontiersin.org

While DDA is often used for routine quantitative methods, DIA is increasingly being adopted for comprehensive screening and the discovery of novel synthetic cannabinoids and their metabolites. frontiersin.orgfrontiersin.org

Chromatographic Separation Parameters and Column Selectivity for MDMB-CHMICA and Related Compounds

Effective chromatographic separation is crucial for resolving MDMB-CHMICA from its isomers and other structurally related synthetic cannabinoids, which often have identical mass-to-charge ratios. The choice of the stationary phase (column) is a key factor in achieving the desired selectivity.

Reversed-phase columns, such as those with C18 (octadecylsilane) packing, are commonly used for the analysis of synthetic cannabinoids. rsc.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.org

In some cases, standard C18 columns may not provide sufficient resolution for closely related isomers. More specialized column chemistries, such as those with biphenyl (B1667301) or pentafluorophenyl (PFP) stationary phases, can offer alternative selectivities and improved separation for these challenging compounds. researchgate.net For instance, PFP columns can provide unique interactions with fluorinated synthetic cannabinoids.

The separation of enantiomers of chiral synthetic cannabinoids like MDMB-CHMICA requires specialized chiral columns, such as those based on amylose (B160209) or cellulose (B213188) derivatives. researchgate.netfrontiersin.org These columns can distinguish between the (S) and (R)-enantiomers, which is important as they may exhibit different biological activities. frontiersin.org

Table 2: Example Chromatographic Conditions for MDMB-CHMICA

ParameterCondition
Column C18 or PFP (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Gradient Linear gradient from low to high percentage of Mobile Phase B

Note: These are typical starting conditions and require optimization for specific applications and instrument setups.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complementary Analytical Strategies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of synthetic cannabinoids. kingston.ac.uk When coupled with the use of a deuterated internal standard like this compound, GC-MS provides a robust platform for both qualitative and quantitative analysis. The internal standard, with its similar chemical properties and chromatographic behavior to the target analyte, compensates for variations in sample preparation and instrument response, leading to more precise and accurate measurements.

To improve the gas chromatographic performance of certain synthetic cannabinoids, derivatization is often employed. mdpi.com This chemical modification process increases the volatility and thermal stability of the analytes, leading to better peak shapes and enhanced resolution. Silylation is a common derivatization technique where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without a catalyst like trimethylchlorosilane (TMCS) are frequently used. mdpi.comljmu.ac.uknih.gov This process is particularly beneficial for compounds containing polar functional groups, as it reduces their interaction with the stationary phase of the GC column, resulting in sharper and more symmetrical peaks. mdpi.com The use of this compound as an internal standard is crucial in these procedures to account for any variability or incomplete derivatization reactions.

Mass spectrometry detection following gas chromatographic separation can be performed using different ionization techniques, primarily Electron Ionization (EI) and Chemical Ionization (CI). nih.govwikipedia.org

Electron Ionization (EI): This is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the analyte molecules. cfsre.org This process results in extensive fragmentation, producing a characteristic mass spectrum that serves as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries. chromatographyonline.com While highly effective for structural elucidation, EI can sometimes lead to the absence or low abundance of the molecular ion, which can make it challenging to determine the molecular weight of an unknown compound. nih.gov

Chemical Ionization (CI): In contrast, CI is a soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through ion-molecule reactions. wikipedia.org This results in less fragmentation and typically produces a prominent protonated molecule, [M+H]+, which clearly indicates the molecular weight of the analyte. wikipedia.org This is particularly useful for confirming the identity of a compound, especially when the molecular ion is weak or absent in the EI spectrum. nih.gov The combination of both EI and CI data provides a high degree of confidence in the identification of synthetic cannabinoids like MDMB-CHMICA. researchgate.net

Comprehensive Analytical Method Validation for Forensic and Research Applications

The validation of analytical methods is a critical requirement in forensic toxicology and research to ensure that the results are reliable, reproducible, and fit for purpose. kingston.ac.uk The use of an internal standard like this compound is integral to this process.

Method validation involves establishing several key performance characteristics. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govfrontiersin.org For synthetic cannabinoids, LODs and LOQs are often in the low nanogram per milliliter (ng/mL) to picogram per milligram (pg/mg) range, depending on the matrix and the analytical technique used. nih.govfrontiersin.org For instance, a validated GC-MS/MS method for the quantification of 5F-MDMB-PICA in blood reported an LOD of 0.11 ng/mL and an LOQ of 0.50 ng/mL. nih.gov The linear dynamic range defines the concentration range over which the instrument's response is directly proportional to the analyte concentration. frontiersin.org

Table 1: Method Detection and Quantification Limits for Synthetic Cannabinoids

AnalyteMethodMatrixLODLOQLinear Range
5F-MDMB-PICAGC-MS/MSBlood0.11 ng/mL nih.gov0.50 ng/mL nih.gov0.5-500 ng/mL nih.gov
5F-MDMB-PICAUHPLC-MS/MSHair0.5-5 pg/mg frontiersin.org1-5 pg/mg frontiersin.org1-200 pg/mg frontiersin.org
4-fluoro MDMB-BUTINACAGC-MSHerbal Products0.5 µg/g bibliomed.org1 µg/g bibliomed.orgNot Specified
JWH-122 & UR-144GC-MS & UHPLC-HRMSOral FluidNot SpecifiedNot SpecifiedNot Specified

This table presents a summary of reported limits of detection (LOD), limits of quantification (LOQ), and linear ranges for various synthetic cannabinoids using different analytical methods and matrices.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean of a set of results to the actual true value. actamedica.org These are typically evaluated at different concentration levels (low, medium, and high) and are assessed within a single day (intra-day ) and over several days (inter-day ). frontiersin.org Acceptable precision is often defined as a relative standard deviation (RSD) of less than 15%, while accuracy is typically within ±15% of the nominal value. actamedica.org For example, a validated method for 5F-MDMB-PICA in hair demonstrated intra-day precision with RSD values between 0.7-10.6% and inter-day precision with RSDs of 1.7-12.2%. frontiersin.org The accuracy for the same method ranged from 95.4% to 107.4%. frontiersin.org

Table 2: Precision and Accuracy Data for Synthetic Cannabinoid Analysis

AnalyteMatrixQC LevelIntra-Day Precision (RSD%)Inter-Day Precision (RSD%)Accuracy (%)
5F-MDMB-PICAHairLow, Medium, High0.7 - 10.6 frontiersin.org1.7 - 12.2 frontiersin.org95.4 - 107.4 frontiersin.org
4-fluoro MDMB-BUTINACAHerbal (AVL)Not Specified3.89 - 10.21 bibliomed.org3.87 - 13.23 bibliomed.org-3.48 to -7.49 (Bias%) bibliomed.org
4-fluoro MDMB-BUTINACAHerbal (SOL)Not Specified5.86 - 11.47 bibliomed.org2.03 - 14.25 bibliomed.org-4.15 to -8.33 (Bias%) bibliomed.org

This table showcases the reported precision (as relative standard deviation) and accuracy for the analysis of synthetic cannabinoids in different matrices.

The extraction of synthetic cannabinoids from various matrices, such as blood, urine, oral fluid, hair, and seized materials, is a critical step in the analytical workflow. frontiersin.orgmdpi.com The extraction efficiency or recovery of the method is determined by comparing the analytical response of an analyte extracted from a matrix with the response of the analyte in a neat standard solution. nih.gov Various extraction techniques are employed, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govmdpi.com The choice of extraction method can significantly impact the recovery of the analyte. For instance, in a study comparing extraction methods for 5F-MDMB-PICA and 5F-CUMYL-PICA from blood, SPE showed a higher average recovery (91.40%) compared to supported liquid extraction (SLE) (82.54%) and another SPE method (ISOLUTE C18) (85.10%). nih.gov The use of an internal standard like this compound is essential to correct for any losses during the extraction process and to account for matrix effects, which are interferences from other components in the sample that can suppress or enhance the analyte signal. mdpi.com

Table 3: Comparison of Extraction Methodologies and Recoveries

Extraction MethodAnalyte(s)MatrixAverage Recovery (%)
Solid-Phase Extraction (SPE)5F-MDMB-PICA & 5F-CUMYL-PICABlood91.40 nih.gov
Supported Liquid Extraction (SLE)5F-MDMB-PICA & 5F-CUMYL-PICABlood82.54 nih.gov
ISOLUTE C18 (SPE)5F-MDMB-PICA & 5F-CUMYL-PICABlood85.10 nih.gov
Methanolic Extraction5F-MDMB-PICA & MetabolitesHair61.1 - 93.3 frontiersin.org

This table provides a comparative overview of the recovery rates for different extraction techniques used for synthetic cannabinoids in various biological matrices.

Forensic Chemistry and Intelligence Applications of Mdmb Chmica Analytical Data

Methodologies for Detection and Quantification of MDMB-CHMICA in Seized Materials

The accurate and reliable identification and quantification of MDMB-CHMICA in seized products are the bedrock of forensic analysis. The compound is typically encountered in two main forms: as a bulk powder or impregnated onto herbal material. nih.gov Analytical strategies must be robust enough to handle both high-concentration powders and complex, often inhomogeneous, herbal matrices.

Analysis of Herbal Blends and Powdered Preparations

A variety of analytical techniques are employed for the analysis of MDMB-CHMICA in both herbal and powder forms. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for identifying the compound in "spice-like" products. unodc.org However, challenges such as the co-elution of structurally similar synthetic cannabinoids, like MMB-CHMICA, can occur on standard GC columns, necessitating the use of columns with different polarities for resolution. ojp.gov

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) systems like quadrupole time-of-flight (QTOF), offers high sensitivity and selectivity. mdpi.comnih.gov These methods are suitable for both qualitative and quantitative analysis, even in complex herbal mixtures. ojp.gov For instance, an electrospray ionization (ESI)-MS method has been developed for the direct quantification of synthetic cannabinoids in smoking blends without requiring prior chromatographic separation. unodc.org

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool, used for both structural elucidation and quantification. uniklinik-freiburg.de A method utilizing a 30-minute extraction in deuterated methanol (B129727) with an internal standard allows for direct quantification of the extract by NMR. mdpi.com Studies using these techniques have revealed significant variability in the concentration of MDMB-CHMICA in seized herbal products.

Table 1: Quantification of MDMB-CHMICA in Seized Herbal Products

Analytical Technique Concentration Range (w/w) Sample Type Reference
¹H-qNMR 1.5% Herbal Blends nih.govmdpi.com
ESI-MS 6.0% to 44.6% (total cannabinoids) Herbal Blends unodc.org
LC-MS/MS Not specified Herbal Blends europa.eu

Pure powders, often of high purity (≥95%), are also frequently seized. uniklinik-freiburg.de These are typically analyzed using techniques such as LC-QTOF-MS/MS and NMR to confirm identity and purity before further impurity profiling is conducted. uniklinik-freiburg.de

Development of Techniques for Micro-Trace Analysis in Evidential Samples

The development of methods for analyzing micro-traces of MDMB-CHMICA is crucial for linking individuals, locations, and objects to drug handling and distribution. Evidential samples can include drug packaging, preparation surfaces, and smoking paraphernalia, which are often found at crime scenes. unodc.orgacs.org The high potency of MDMB-CHMICA means that even minute, invisible residues can be of forensic significance.

Highly sensitive techniques are required for this purpose. LC-MS/MS, with its low limits of detection, is well-suited for trace analysis. ojp.gov Methodologies developed for other cannabinoids provide a framework for MDMB-CHMICA trace analysis. For example, a procedure involving wiping a surface with a cotton swab followed by analysis with in-tube solid-phase microextraction (IT-SPME) coupled to nanoliquid chromatography (nanoLC) has been successfully used to detect cannabis traces on various surfaces, including plastic bags and paper. nih.gov This approach demonstrates the feasibility of collecting and analyzing trace amounts of cannabinoids from evidentiary items.

Other emerging techniques for trace-level detection include:

Surface-Enhanced Raman Spectroscopy (SERS): This technique provides significant amplification of the Raman signal, enabling the detection of trace analytes. nih.gov It has been successfully applied to other synthetic cannabinoids and offers high selectivity, capable of discriminating between highly similar structures. nih.gov

Ion Mobility Spectrometry (IMS): Often used in portable detectors, IMS can be coupled with novel sample collection devices, such as paper-based substrates coated with metal-organic frameworks (MOFs), to selectively capture and detect synthetic cannabinoids from trace samples. nih.gov

These advanced methods provide the necessary sensitivity to detect minute residues of MDMB-CHMICA on paraphernalia or packaging, thereby establishing crucial links in an investigation.

Chemical Impurity Profiling of MDMB-CHMICA: Insights into Illicit Synthesis

Beyond simple identification, forensic intelligence aims to link different drug seizures to a common origin or manufacturing process. This is achieved through chemical impurity profiling, where minor components within a drug sample, such as synthesis by-products, unreacted precursors, and degradation products, create a "chemical fingerprint." nih.gov

Identification and Characterization of Synthesis-Related Impurities via Advanced MS Techniques

Comprehensive studies have been conducted to identify and characterize the synthesis-related impurities in seized MDMB-CHMICA powders. A pivotal workflow combines flash chromatography (F-LC) for impurity enrichment with ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) for analysis. acs.org In one major study, this approach was applied to 61 seized powder samples, leading to the assessment of 15 key impurities that were subsequently isolated and structurally elucidated using high-resolution mass spectrometry (HRMS) and NMR. nih.gov

The identification of these impurities provides valuable clues about the manufacturing process. nih.gov For example, the presence of specific impurities can indicate the synthetic route employed, the quality of the precursors, and the reaction conditions used. nih.gov One notable impurity identified has a mass-to-charge ratio (m/z) of 498 and was characterized as methyl 2-(2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate, suggesting a variation in the synthesis pathway. acs.org Controlled synthesis experiments have further expanded the library of known impurities, identifying new by-products associated with specific coupling agents (e.g., oxalyl chloride, thionyl chloride, HATU) and reaction conditions. nih.gov

Multivariate Data Analysis for Source Profiling and Interdictional Intelligence

The large datasets generated from impurity profiling are analyzed using multivariate data analysis, such as Principal Component Analysis (PCA) and hierarchical cluster analysis. acs.org These statistical methods can classify and compare samples based on the relative abundance of their key impurities, allowing forensic chemists to identify links between seizures that might not otherwise be apparent. nih.gov

This approach has proven effective in providing strategic intelligence. In one case, the impurity signatures of 40 individual 1 kg packages of MDMB-CHMICA from a single large seizure were assessed. acs.org PCA successfully identified three packages as outliers with distinct impurity profiles, suggesting they were from a different production run. acs.org The remaining 37 samples were grouped into five distinct clusters, indicating they likely originated from five separate but related synthesis batches, with a maximum possible batch size of 10 kg. acs.org This type of intelligence is invaluable for law enforcement to understand the scale and structure of illicit manufacturing operations. acs.org This profiling concept has also been successfully applied to finished "spice" products, demonstrating the ability to extract impurity profiles even from complex matrices.

Stability Studies of Impurity Signatures in MDMB-CHMICA Samples Over Time

For chemical profiling to be reliable for intelligence purposes, the impurity signature must be reasonably stable over time. Stability studies have been conducted on MDMB-CHMICA to understand how its impurity profile might change during storage and trafficking. nih.gov These investigations revealed two specific degradation products of MDMB-CHMICA, which are important to recognize as they can form post-synthesis. nih.gov

Global Surveillance and Trends in the Illicit MDMB-CHMICA Market

Analytical Monitoring of New Psychoactive Substance (NPS) Emergence and Dissemination

The emergence of New Psychoactive Substances (NPS) on the illicit drug market presents a significant challenge to public health and law enforcement agencies worldwide. oup.comunodc.org The rapid proliferation and chemical diversity of these substances, including synthetic cannabinoids like MDMB-CHMICA, necessitate robust analytical monitoring systems to track their appearance and spread. nih.gov

MDMB-CHMICA was first formally reported to the European Union Early Warning System (EWS) in 2014. europa.eu By July 2016, its presence had been confirmed in 23 EU Member States, as well as Turkey and Norway. europa.eu This rapid dissemination highlights the global nature of the NPS market. Data from various national and international bodies, such as the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), are crucial for this surveillance. unodc.orgeuropa.eu For instance, in 2015, Romania reported 409 seizures of MDMB-CHMICA, with intelligence suggesting importation from China. ofdt.fr Hungary also recorded a significant number of seizures in 2014 and 2015, with the substance often found mixed with other NPS. ofdt.fr

Online platforms and forums also serve as informal but valuable sources for monitoring the emergence and popularity of NPS. uts.edu.aunih.gov However, for synthetic cannabinoids like MDMB-CHMICA, discussions may be limited as users are often unaware of the specific chemical they are consuming, instead using street names like "Spice" or "K2". uts.edu.aunih.gov

Analytical techniques, particularly those coupled with mass spectrometry such as LC-MS/MS, are the cornerstone of monitoring programs. europa.eunih.gov These methods allow for the sensitive and specific detection of MDMB-CHMICA in seized materials and biological samples. europa.eunih.gov The development and application of these methods have been crucial in identifying the substance in numerous cases of intoxication and death, providing critical data for risk assessments. europa.eueuropa.eu

Table 1: Reported Seizures of MDMB-CHMICA in Select European Countries (2014-2015)

CountryYear(s)Number of SeizuresNotes
Cyprus 2015658 g of herbal material seized. ofdt.fr
Denmark 2014-20152Seizures of plant material sprayed with MDMB-CHMICA. ofdt.fr
Hungary 2014-20151257Included both powder and herbal material. Often mixed with other NPS. ofdt.fr
Romania 2015409Totaling over 9.4 kg. Intelligence suggests importation from China. ofdt.fr
Sweden 2015334-

Structural Characterization of Emerging Analogues and Derivatives of MDMB-CHMICA

Clandestine laboratories continuously modify the chemical structures of existing NPS to circumvent legal controls, leading to the emergence of numerous analogues and derivatives. nih.gov The structural characterization of these new compounds is a critical task for forensic laboratories.

MDMB-CHMICA itself is an indole-3-carboxamide derivative. nih.gov A key structural feature is its tert-leucine methyl ester component. beilstein-journals.org Its structure is related to other synthetic cannabinoids, but it was the first of its kind to be formally risk-assessed by the EMCDDA. nih.goveuropa.eu

Researchers have synthesized and characterized various analogues of MDMB-CHMICA to understand structure-activity relationships and to aid in their identification in forensic casework. For example, a study on chloroindole analogues of MDMB-CHMICA investigated the impact of chlorination at different positions on the indole (B1671886) core. researchgate.netmdpi.com This research found that while chlorination at positions 4 and 5 reduced binding affinity to the human CB1 receptor, analogues chlorinated at positions 2, 6, and 7 retained similar binding affinities to the parent compound. researchgate.netmdpi.com

Another emerging analogue is MDMB-CHMCZCA, which features a carbazole (B46965) core instead of the indole core found in MDMB-CHMICA. beilstein-journals.org This highlights a trend of modifying the core structure of synthetic cannabinoids. The characterization of such analogues requires a combination of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). beilstein-journals.orgresearchgate.net

Investigation of Mdmb Chmica Metabolic Pathways: an Analytical Chemistry Perspective

In Vitro Biotransformation Studies of MDMB-CHMICA

Application of Pooled Human Liver Microsomes (HLM) and Isolated Hepatocyte Systems

Pooled human liver microsomes (pHLM) are a widely used in vitro model for drug metabolism studies. researchgate.net HLM are subcellular fractions of the liver's endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450 (CYP) oxidases. researchgate.net For MDMB-CHMICA, incubation with pHLM has been successfully employed to identify its primary Phase I metabolites. news-medical.netuniklinik-freiburg.deresearchgate.net In these assays, the compound is incubated with pHLM, and the resulting mixture is analyzed to identify the biotransformation products. uniklinik-freiburg.de Studies have shown that MDMB-CHMICA is extensively metabolized in these systems. news-medical.net

Human hepatocytes, which contain a broader range of both Phase I and Phase II enzymes, are another valuable in vitro system. nih.gov They can provide a more complete picture of a drug's metabolic fate, including conjugation reactions. nih.gov While pHLM are frequently used for initial screening of Phase I pathways for SCRAs, hepatocyte models can offer confirmatory data and insights into Phase II metabolism. semanticscholar.orgoup.com

Analytical Identification and Structural Characterization of Phase I and Phase II Metabolites

The metabolism of MDMB-CHMICA is dominated by two primary Phase I biotransformations: ester hydrolysis and hydroxylation. uniklinik-freiburg.deresearchgate.net High-resolution mass spectrometry techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS), are instrumental in identifying and structurally characterizing these metabolites. researchgate.net

Phase I Metabolites: The main metabolic reactions observed for MDMB-CHMICA are the hydrolysis of the methyl ester group and the oxidation (hydroxylation) of the cyclohexyl methyl side chain. researchgate.net

Ester Hydrolysis: The cleavage of the methyl ester group results in the formation of a carboxylic acid metabolite. This is a common and significant metabolic pathway for MDMB-CHMICA. researchgate.net

Hydroxylation: Monohydroxylation occurs at various positions, but primarily on the cyclohexylmethyl moiety. uniklinik-freiburg.deresearchgate.net Dihydroxylated metabolites have also been identified. news-medical.net The cyclohexylmethyl hydroxylated metabolite is considered specific to MDMB-CHMICA, making it a valuable biomarker. uniklinik-freiburg.de

Combined Pathways: Many metabolites are formed through a combination of these reactions, such as hydroxylation followed by ester hydrolysis. researchgate.net

Phase II Metabolites: Phase II metabolism involves the conjugation of Phase I metabolites with polar molecules to increase water solubility and facilitate excretion. drughunter.comslideshare.net The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Hydroxylated metabolites of SCRAs are frequently conjugated with glucuronic acid before being excreted in the urine. wikipedia.orgovid.com The presence of glucuronide conjugates of MDMB-CHMICA metabolites is confirmed in analytical workflows by treating urine samples with β-glucuronidase, an enzyme that cleaves the glucuronide bond, thereby releasing the Phase I metabolite for detection. uniklinik-freiburg.de

Table 1: Major Metabolic Pathways and Identified Metabolites of MDMB-CHMICA
Metabolic PathwayDescriptionResulting Metabolite(s)
Phase I: Ester HydrolysisCleavage of the methyl ester to a carboxylic acid.MDMB-CHMICA carboxylic acid
Phase I: HydroxylationAddition of a hydroxyl (-OH) group, primarily on the cyclohexyl ring or methyl group.Monohydroxy-MDMB-CHMICA, Dihydroxy-MDMB-CHMICA
Phase I: CombinedCombination of hydrolysis and hydroxylation.Hydroxy-MDMB-CHMICA carboxylic acid
Phase II: GlucuronidationConjugation of hydroxylated metabolites with glucuronic acid.Hydroxy-MDMB-CHMICA glucuronide

Analytical Strategies for Metabolite Profiling and Quantification in Biological Matrices

The high potency and extensive metabolism of MDMB-CHMICA mean that sensitive and specific analytical methods are required for its detection in biological fluids. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. researchgate.net

Development of Analytical Biomarkers for MDMB-CHMICA Exposure Using Deuterated Standards

Effective analytical biomarkers are metabolites that are present in detectable concentrations for a reasonable period and are specific to the parent compound. For MDMB-CHMICA, several metabolites have been proposed as suitable targets. researchgate.net One monohydroxylated metabolite and the ester hydrolysis product are considered key targets for sensitive and selective detection in urine. researchgate.netdntb.gov.ua Specifically, the metabolite hydroxylated on the cyclohexylmethyl group (sometimes referred to as M25) is noted for its high selectivity, making it an excellent biomarker to confirm consumption. researchgate.netnih.gov

For accurate quantification in complex biological matrices like blood and urine, stable isotope-labeled internal standards are essential. MDMB-CHMICA-d11 is a deuterated analog of the parent compound. In quantitative LC-MS/MS methods, a known amount of the deuterated standard is added to the sample at the beginning of the preparation process. lcms.cz Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its higher mass. lcms.cz This allows it to compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise measurement of the target analyte concentration. lcms.cz

Optimized Sample Preparation and Extraction Protocols for Metabolite Detection

Sample preparation is a critical step to remove interferences from the biological matrix and concentrate the analytes before analysis. nih.gov Common techniques for SCRAs include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

For urine analysis, a key step is the cleavage of Phase II glucuronide conjugates. This is typically achieved through enzymatic hydrolysis with β-glucuronidase, often involving incubation at an elevated temperature (e.g., 45°C) for about an hour. uniklinik-freiburg.de Following hydrolysis, an extraction is performed, for example, using acetonitrile (B52724) (ACN) to precipitate proteins and extract the metabolites. uniklinik-freiburg.de For blood or serum samples, LLE with a solvent like methyl tert-butyl ether (MTBE) is a common approach to isolate the parent drug and its metabolites from the complex matrix. nih.gov

Table 2: Overview of Analytical Methods for MDMB-CHMICA and its Metabolites
ParameterTechnique/MethodPurpose
Sample Preparation (Urine)Enzymatic hydrolysis (β-glucuronidase) followed by protein precipitation/extraction with ACN.Cleaves glucuronide conjugates and removes matrix interferences.
Sample Preparation (Blood)Liquid-Liquid Extraction (LLE) with a solvent like MTBE.Isolates analytes from blood components.
SeparationUltra-High-Performance Liquid Chromatography (UHPLC).Separates the parent compound and its various metabolites prior to detection.
Detection/IdentificationHigh-Resolution Mass Spectrometry (e.g., Q-ToF-MS).Identifies and confirms the structure of unknown metabolites.
QuantificationTandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM).Provides sensitive and selective quantification of target analytes.
Internal StandardDeuterated analog (e.g., this compound).Ensures accurate and precise quantification by correcting for matrix effects and sample loss.

Comparative Analysis of Structure-Metabolism Relationships Among MDMB-CHMICA and Other SCRAs

The metabolism of MDMB-CHMICA shares similarities with other SCRAs, which helps in predicting the metabolic pathways of newly emerging compounds. uniklinik-freiburg.de Its metabolism is noted to be very similar to that of AB-CHMINACA, being dominated by ester cleavage and hydroxylation. uniklinik-freiburg.de

A key structural feature of MDMB-CHMICA is its methyl ester group, which makes it susceptible to hydrolysis. This contrasts with its carboxamide analogue, ADB-CHMICA. While both can undergo hydroxylation on the cyclohexylmethyl group, the ester hydrolysis product of MDMB-CHMICA can also be a metabolite of ADB-CHMICA (via initial amide hydrolysis followed by other transformations), which complicates the differentiation between the intake of these two compounds if only the carboxylic acid metabolite is detected. uniklinik-freiburg.de This highlights the importance of identifying unique metabolites, such as the cyclohexylmethyl hydroxylated metabolite, for unambiguous confirmation. uniklinik-freiburg.de The greater instability of esters to hydrolysis compared to amides suggests that hydrolysis is a more prominent pathway for methyl ester-containing SCRAs like MDMB-CHMICA than for their amide counterparts. oup.com

This understanding of structure-metabolism relationships is critical for forensic laboratories, as it allows for a more targeted approach to identifying biomarkers for the ever-expanding list of synthetic cannabinoids. researchgate.net

Regulatory Science and Legislative Landscape of Mdmb Chmica

Evolution of National and International Regulatory Frameworks Governing Synthetic Cannabinoids

The international drug control framework is primarily composed of three treaties: the 1961 Single Convention on Narcotic Drugs, the 1971 Convention on Psychotropic Substances, and the 1988 United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. wikipedia.orgunodc.org Initially, many synthetic cannabinoids, including MDMB-CHMICA, were not controlled under these conventions, allowing them to be sold as "legal highs". pharmaceutical-journal.com

The 1971 Convention on Psychotropic Substances, in particular, was established to control synthetic drugs based on their abuse potential and therapeutic value. wikipedia.orgun.org However, the rapid proliferation and chemical diversity of NPS have challenged the effectiveness of this substance-by-substance scheduling approach. inlibrary.uz

In response, many nations and international bodies have adapted their regulatory strategies. The World Health Organization (WHO) plays a crucial role in reviewing psychoactive substances and recommending their inclusion in the UN conventions. inlibrary.uzfederalregister.gov For MDMB-CHMICA, the WHO recommended its placement in Schedule II of the 1971 Convention, citing a substantial risk to public health and no recorded therapeutic use. federalregister.gov

The European Union has also established a legal framework to respond to new psychoactive substances. europa.eu In February 2017, the European Commission banned MDMB-CHMICA across the EU, requiring member states to implement control measures. wikipedia.org This followed a risk assessment by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) which highlighted the serious risk of acute toxicity associated with the substance. europa.eueuropa.eu

Individual countries have also taken action. For example, the United States has classified MDMB-CHMICA as a Schedule I controlled substance. wikipedia.org Other nations, including Austria, Canada, China, and the United Kingdom, have also made it illegal. wikipedia.org Some jurisdictions have implemented "blanket bans" or generic legislation to control entire classes of chemical compounds in an attempt to proactively address the emergence of new variants. drugsandalcohol.ietransformdrugs.org

The Role of Forensic Analytical Data in Informing Legislative Scheduling and Control Measures

Forensic analytical data is fundamental to the process of scheduling and controlling synthetic cannabinoids. Forensic laboratories are often the first to identify new psychoactive substances on the illicit market. policechiefmagazine.org Their analysis of seized materials provides the chemical characterization necessary to understand the structure of a new compound. forensicsciencesimplified.org

This data serves several critical functions:

Identification and Characterization: Forensic chemists analyze unknown substances to determine their chemical identity. forensicsciencesimplified.org This information is crucial for law enforcement to pursue legal action and for policymakers to understand the nature of the substances circulating in the illicit market. forensicsciencesimplified.org

Tracking and Monitoring: Organizations like the EMCDDA in Europe and the National Forensic Laboratory Information System (NFLIS) in the United States collect and analyze data from forensic laboratories to monitor drug trends. policechiefmagazine.orgfederalregister.gov This allows for the early detection of new substances and changes in the market. europa.eu For instance, MDMB-CHMICA was first reported to the EU Early Warning System in 2014 based on forensic detections. europa.eu

Informing Scheduling Decisions: The scientific and medical evaluation for scheduling a substance relies heavily on forensic data. dea.gov This includes information on the prevalence of the substance, its chemical structure, and its association with adverse health events. The decision to place MDMB-CHMICA and other synthetic cannabinoids into Schedule I in the U.S. was supported by thousands of reports from forensic laboratories. federalregister.gov

Supporting Public Health Response: Timely sharing of forensic data between law enforcement and public health agencies can provide early warning of particularly dangerous substances, allowing for targeted public health interventions. policechiefmagazine.org

The United Nations Office on Drugs and Crime (UNODC) provides resources and guidance to improve the capacity of forensic laboratories worldwide, recognizing their key role in the global drug control system. unodc.org

Challenges and Strategies for International Harmonization in SC Regulation

Achieving international harmonization in the regulation of synthetic cannabinoids (SCs) is fraught with challenges. The primary obstacle is the sheer speed at which new compounds are synthesized and introduced to the market, a pace that traditional, substance-by-substance legislative processes struggle to match. inlibrary.uztransformdrugs.org

Key Challenges:

Regulatory Lag: The process for placing a substance under international control through the UN conventions can be lengthy, leaving a window during which a new substance can be legally sold and distributed. inlibrary.uz

Chemical Diversity: Clandestine chemists constantly modify the chemical structures of SCs to create new analogues that fall outside the scope of existing laws. pharmaceutical-journal.com

Lack of Uniformity: National laws vary significantly, creating legal loopholes that traffickers can exploit. researchgate.net What is a controlled substance in one country may not be in another. mdpi.com

Data Sharing and Forensic Capacity: Inconsistent data collection and limited forensic capacity in some regions hinder a unified global response. inlibrary.uz

Strategies for Harmonization:

Generic or "Catch-All" Legislation: Some countries have adopted broader legal frameworks that ban entire families of chemical compounds based on their core structure or psychoactive effect. drugsandalcohol.ietransformdrugs.org This approach aims to proactively control new variants.

Enhanced International Cooperation: Strengthening real-time information sharing between national law enforcement, customs agencies, and international bodies like the INCB and UNODC is crucial. inlibrary.uzincb.org Platforms like the INCB's Project Ion Incident Communication System (IONICS) facilitate this exchange of operational intelligence. incb.org

Accelerated Scheduling Mechanisms: Streamlining the process for international scheduling could help to close the gap between the emergence of a new substance and its control. inlibrary.uz

Focus on Precursor Chemicals: The 1988 UN Convention provides a framework for controlling the precursor chemicals used to manufacture synthetic drugs, offering another avenue to disrupt production. wikipedia.orgunvienna.org

Despite these strategies, achieving true harmonization remains a complex and ongoing effort, requiring a flexible and adaptive approach from the international community. inlibrary.uzfrontiersin.org

Impact of Legal Status on the Dynamics of the Illicit Market and Analytical Surveillance

The legal status of synthetic cannabinoids like MDMB-CHMICA directly influences the dynamics of the illicit market and the focus of analytical surveillance.

Market Dynamics:

The "Cat-and-Mouse" Game: As specific compounds are banned, manufacturers quickly pivot to producing new, unscheduled analogues to circumvent the law. pharmaceutical-journal.comaegislabs.com This has led to successive waves of different synthetic cannabinoids appearing on the market. unodc.org

Shift from "Legal Highs" to Illicit Market: The initial appeal of many synthetic cannabinoids was their "legal" status. transformdrugs.org Once a substance like MDMB-CHMICA is controlled, its sale moves from online shops and headshops to the traditional illicit drug market. massey.ac.nz This can lead to integration with existing criminal networks.

Increased Risks: Prohibitive legislation can inadvertently lead to more potent and dangerous substances entering the market as manufacturers seek to create more powerful effects from smaller quantities. researchgate.net Furthermore, products on the illicit market lack any quality control, and the amount of active substance can vary dangerously, even within the same batch. transformdrugs.orgdrugsandalcohol.ie

Market Disruption: Broad legislative actions, such as China's class-wide ban on synthetic cannabinoids in 2021, can significantly disrupt the global supply chain, leading to decreased availability and sometimes shifting production to consumer regions. aegislabs.comeuropa.eu

Analytical Surveillance:

Evolving Methodologies: Forensic and toxicology laboratories must constantly update their analytical methods to detect new generations of synthetic cannabinoids and their metabolites. aegislabs.comliu.edu

Increased Importance of Early Warning Systems: Systems like the EU Early Warning System and the UNODC's Early Warning Advisory are critical for rapidly disseminating information about newly identified compounds to forensic labs and law enforcement agencies. europa.euunodc.org

Focus on Adulterants: Analytical surveillance now often includes screening for synthetic cannabinoids as adulterants in other drug products, such as those sold as cannabis, which can expose unsuspecting users to significant risk. transformdrugs.orgwho.int

The constant evolution of the synthetic drug market necessitates a dynamic and well-resourced approach to analytical surveillance to support both law enforcement and public health efforts. policechiefmagazine.orgnih.gov

Future Directions and Emerging Research Avenues for Mdmb Chmica D11

Advancements in Micro-Analytical Techniques for Trace Detection

The rapid metabolism of synthetic cannabinoids like MDMB-CHMICA often results in very low concentrations of the parent compound in biological samples, presenting a significant analytical challenge. nih.gov Consequently, the future of its detection relies on the continued advancement of micro-analytical and micro-extraction techniques designed to isolate and concentrate trace amounts of the analyte from complex matrices like blood, urine, and hair. nih.govresearchgate.net

Modern approaches are moving beyond traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) towards more efficient and miniaturized methods. nih.govresearchgate.net These include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), which are favored for being environmentally benign, rapid, and offering high enrichment factors. researchgate.net Coupling these extraction techniques with highly sensitive analytical instruments is paramount. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) systems, is becoming indispensable. nih.govnumberanalytics.com These technologies offer superior mass resolution and accuracy, enabling the detection of SCs at picogram-per-milliliter levels and helping to distinguish them from matrix interferences and other structurally similar compounds. numberanalytics.comresearchgate.net The goal is to develop and validate methods with extremely low limits of quantitation (LOQ), often in the 0.01 to 0.1 ng/mL range, to meet the requirements for trace detection in forensic and clinical cases. mdpi.com

Technique Description Primary Advantage Relevant Analytes
Solid-Phase Microextraction (SPME) A solvent-free extraction technique where a coated fiber is exposed to the sample to adsorb analytes. researchgate.netReduces sample preparation time and solvent use; suitable for automation. researchgate.netCannabinoids and their metabolites in various matrices. researchgate.net
Liquid-Phase Microextraction (LPME) Uses a minimal volume of solvent to extract analytes from an aqueous sample into a micro-drop. researchgate.netHigh enrichment factor, inexpensive, and environmentally friendly. researchgate.netCannabinoids in biological fluids. researchgate.net
LC-HRMS (e.g., LC-QTOF-MS) Combines the separation power of liquid chromatography with the high mass accuracy of HRMS detectors. nih.govnumberanalytics.comHigh sensitivity and specificity, allowing for the detection of known and unknown compounds without reference standards. nih.govMDMB-CHMICA, its metabolites, and other novel psychoactive substances. mdpi.com
Nano-Liquid Chromatography (nanoLC) A miniaturized form of LC that uses very low flow rates, enhancing sensitivity. researchgate.netIncreased sensitivity due to reduced chromatographic dilution, ideal for sample-limited analyses. researchgate.netSynthetic cannabinoids and their metabolites. researchgate.net

Development of Automated and High-Throughput Analytical Platforms for MDMB-CHMICA and Analogues

The sheer number of emerging SC analogues makes it nearly impossible for laboratories to develop and validate individual methods for each new compound in a timely manner. mdpi.com This bottleneck necessitates the development of automated and high-throughput (HTP) analytical platforms. The primary goal of HTP development is to create robust, "walk-away" systems that reduce manual sample manipulation, minimize the risk of human error, and decrease assay run times. nih.gov

Elucidating Novel Isotopic Effects in MDMB-CHMICA-d11 for Enhanced Analytical Specificity

This compound is a stable isotope-labeled (SIL) internal standard, where eleven hydrogen atoms are replaced by deuterium (B1214612). lgcstandards.com Its fundamental role is to mimic the chemical behavior of the target analyte, MDMB-CHMICA, during sample extraction, cleanup, and ionization, while being distinguishable by its higher mass in a mass spectrometer. This allows for precise quantification by correcting for analyte loss and matrix-induced signal suppression or enhancement. uniklinik-freiburg.de

While this is its primary function, a future research avenue lies in exploring more subtle isotopic effects to gain further analytical specificity. Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique that can measure minute variations in the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). uni-rostock.de Applying IRMS to synthetic cannabinoids could potentially link different batches of a drug to a common synthesis route or precursor source, providing valuable chemical profiling intelligence. uni-rostock.de While research has focused on other SCs, investigating the isotopic signature of MDMB-CHMICA and its deuterated standard could reveal information beyond simple quantification. Such studies could, for instance, help to understand specific metabolic pathways by tracing the fate of the deuterated portions of the molecule, offering a deeper insight into its biotransformation.

Application of Chemometrics and Machine Learning in Predictive Analytical Modeling

As analytical techniques generate increasingly complex datasets, chemometrics and machine learning (ML) are emerging as powerful tools for data interpretation and predictive modeling. mdpi.com For synthetic cannabinoids, ML algorithms can be trained to recognize chemical signatures in complex data, such as the metabolomic changes in urine following SC exposure. researchgate.netnih.gov

One promising approach involves using a random forest (RF) model combined with untargeted metabolomics data from HRMS. researchgate.netnih.gov Researchers have successfully developed models that can predict whether a sample is positive for SCs with high accuracy, even without detecting the parent drug or its specific metabolites. researchgate.netnih.gov This is particularly useful given the rapid metabolism of compounds like MDMB-CHMICA. Future work will focus on refining these models to improve their predictive power and potentially identify novel biomarkers of exposure. nih.gov Furthermore, chemometric techniques like Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are being used to classify samples based on spectral data, enhancing the capabilities of portable screening devices. spectroscopyonline.com The integration of ML can further improve the accuracy and sensitivity of these high-throughput screening technologies. spectroscopyonline.comacs.org

Model/Technique Application Key Findings/Potential Source
Random Forest (RF) with Metabolomics Screening for SC exposure in urine.Achieved ~88% accuracy in predicting positive samples by learning SC-specific changes in the human metabolome. researchgate.netnih.gov
Multivariate Data Analysis Impurity profiling of seized drug samples.Can link different samples to a common synthesis batch by analyzing impurity signatures. researchgate.net
Chemometrics (OPLS-DA, SIMCA) Classification of samples from spectral data.Enables rapid classification of contaminated samples using portable spectrometers. spectroscopyonline.com
Machine Learning in Chemoinformatics Quantitative Structure-Activity Relationship (QSAR) modeling.Predicts biological activities based on molecular structures, aiding in the prediction of the potency of new analogues. mdpi.com

Promoting Collaborative Research Initiatives for Comprehensive SC Monitoring and Intelligence Sharing

The global and dynamic nature of the new psychoactive substances (NPS) market makes it impossible for any single entity to maintain a comprehensive understanding of current threats. Future progress in monitoring SCs like MDMB-CHMICA hinges on promoting collaborative research initiatives and intelligence-sharing platforms. unodc.org Modeled after successful frameworks in fields like cybersecurity, these initiatives would involve partnerships between academia, government laboratories, public health organizations, and the private sector. levelblue.comcyberpeaceinstitute.org

The establishment of an Information Sharing and Analysis Organization (ISAO) for research security, as mandated in the United States, provides a powerful template. nsf.gov Such a body for NPS would empower the research community to address emerging threats, provide officials with situational awareness, and give analysts access to expertise and reference materials. unodc.orgnsf.gov Key functions of these collaborations include sharing analytical data, exchanging information on new detection methods, creating and distributing reference materials for new analogues, and developing harmonized reporting standards. unodc.orglevelblue.com By fostering a culture of trust and collaboration, the forensic and toxicological communities can create a collective defense, enabling a more rapid and coordinated response to the challenges posed by the ever-changing landscape of synthetic cannabinoids. levelblue.comtandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.